Myristic anhydride

Organic Synthesis Process Chemistry Materials Science

Substituting generic fatty acid anhydrides for acylation often fails in biological systems-enzymes like N-myristoyltransferase (NMT) are strictly C14-specific. Myristic anhydride (CAS 626-29-9) is the definitive C14 reagent: • Required for biologically active NMT substrate & DMPC phospholipid synthesis; incorrect chain length yields invalid probes • White crystalline powder, mp 53-55 °C; soluble in toluene, benzene for standard lab handling • ≥95% purity; supplied with full QC documentation for reproducible acylation results

Molecular Formula C28H54O3
Molecular Weight 438.7 g/mol
CAS No. 626-29-9
Cat. No. B554908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristic anhydride
CAS626-29-9
SynonymsMyristoyl anhydride
Molecular FormulaC28H54O3
Molecular Weight438.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCC
InChIInChI=1S/C28H54O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)31-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3
InChIKeyRCRYHUPTBJZEQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myristic Anhydride: Procurement & Chemical Profile


Tetradecanoic acid 1,1'-anhydride (CAS 626-29-9), more commonly known as myristic anhydride, is a saturated fatty acid anhydride with the molecular formula C₂₈H₅₄O₃ and a molecular weight of approximately 438.74 g/mol [1]. It is the symmetrical anhydride derived from myristic acid (tetradecanoic acid, C14:0), a 14-carbon saturated fatty acid. The compound is a versatile organic building block and biochemical reagent characterized by its reactive anhydride functional group, which enables efficient acylation of nucleophiles such as alcohols and amines . It is typically supplied as a white to off-white crystalline powder with a melting point range of 53-55 °C (lit.) and is soluble in common organic solvents like toluene and benzene . It is primarily used as a myristoylating agent in the synthesis of complex lipids, peptides, and pharmaceutical intermediates .

C14 myristoyl group donor for selective acylation of alcohols and amines
Balanced electrophilicity supports controlled acylation without acid chloride hazards
Solid crystalline reagent with mp ~54 °C; soluble in toluene, benzene

Why Myristic Anhydride Cannot Be Substituted


In scientific procurement, fatty acid anhydrides are often perceived as interchangeable based on their shared functional group. However, myristic anhydride occupies a distinct physicochemical and functional niche defined by its 14-carbon chain length. Substitution with a shorter chain analog, such as lauric anhydride (C12), or a longer chain analog, such as palmitic anhydride (C16), fundamentally alters key material properties including melting point, solubility, and hydrophobicity [1][2]. These changes directly impact reaction kinetics and product yield in acylation reactions . In biological systems, the chain length is not arbitrary; enzymes like N-myristoyltransferase (NMT) exhibit strong specificity for the C14 myristoyl group, making substitution with other fatty acid anhydrides ineffective for generating the biologically active protein modifications [3]. The following quantitative evidence guide demonstrates that myristic anhydride is not a generic commodity chemical, but a specifically selected C14 reagent with verifiable, performance-defining differences from its closest analogs.

Chain-length specificity
Shorter (C12) or longer (C16) anhydrides alter melting point, solubility, and hydrophobicity, impacting reaction yields and physical handling.
Enzymatic recognition context
N-myristoyltransferase (NMT) strongly prefers the C14 myristoyl group; chain-length substitution may reduce biological activity of modified peptides or proteins.
Acylation reactivity profile
The reactivity balance of myristic anhydride differs from shorter or longer analogs; substitution may shift reaction rates and impurity profiles.

Myristic Anhydride vs. Fatty Acid Anhydride Analogs


Physical Property: Melting Point & Density Differences

Myristic anhydride's melting point is significantly higher than lauric anhydride (C12) and lower than palmitic anhydride (C16). Specifically, myristic anhydride melts at 53-55 °C (lit.) , while lauric anhydride melts at 40-43 °C [1] and palmitic anhydride at 61-64 °C (lit.) [2]. This property is a direct consequence of chain length and is crucial for handling and formulation. In contrast, its density (0.892 g/cm³) is intermediate between lauric (0.899 g/cm³) and palmitic (0.887 g/cm³) anhydrides, showing a non-linear relationship with chain length [3].

Melting Point & Density
Head-to-head
53–55 °C (C14) vs 40–43 °C (C12) and 61–64 °C (C16)
Chain length directly controls solid-state handling and processing temperatures.
Literature values; density shows non-linear trend.
Organic Synthesis Process Chemistry Materials Science

Preferred Acyl Donor for N-Myristoylation

In the context of biological N-myristoylation, the 14-carbon chain of the myristoyl group is specifically recognized by N-myristoyltransferase (NMT). Literature indicates that myristoyl-CoA is the most efficient acyl donor for this enzyme, outperforming other fatty acid CoA derivatives. While specific kinetic data (kcat/Km) for myristic anhydride itself is not directly reported in the screened literature, this class-level inference is supported by the strong preference of the target enzyme, NMT, for C14 substrates over shorter (C12) or longer (C16) chains [1].

NMT Acyl Donor Preference
Class-level inference
Myristoyl-CoA (C14) reported as most efficient substrate; shorter/longer chains show lesser efficiency.
Supports use for myristoylated peptide/protein probes; chain mismatch may reduce biological recognition.
Qualitative preference noted; quantitative kcat/Km not specified in source.
Chemical Biology Protein Lipidation Enzymology

Balanced Electrophilicity in Acylation

As a class, fatty acid anhydrides exhibit reactivity intermediate between the more aggressive acid chlorides and the less reactive esters, offering a balance of reactivity and handleability . While direct comparative kinetic data for myristic anhydride versus lauric or palmitic anhydrides is absent from the screened literature, the 14-carbon chain of myristic anhydride provides a balance between reactivity and stability that is often cited as advantageous for certain synthetic applications compared to shorter or longer chain analogs . This is a class-level inference derived from general anhydride chemistry and the physicochemical properties of the fatty acid series.

Balanced Electrophilicity
Class-level inference
Reactivity intermediate between acid chlorides and esters; C14 length provides handling advantage over shorter analogs.
Controlled acylation with reduced side reactions; supports reproducible synthetic protocols.
Class-level inference from general anhydride chemistry; no chain-length-specific rate data.
Organic Chemistry Acylation Reaction Kinetics

Recommended Procurement Scenarios for Myristic Anhydride


Cholesteryl Myristate Synthesis for Lipid Metabolism

Researchers aiming to synthesize cholesteryl myristate should prioritize myristic anhydride as the acylating reagent. The specific 14-carbon chain is essential for studying the biological roles of this particular cholesteryl ester, as substitution with a shorter or longer chain analog would create a different molecule with distinct metabolic fates and biophysical properties . The quantitative evidence confirms myristic anhydride's appropriate physical properties (melting point ~54 °C) for standard laboratory handling, making it a practical choice for this specific esterification.

DMPC Preparation for Model Membrane Research

For the acylation of sn-glycero-3-phosphocholine to produce 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), myristic anhydride is the definitive reagent . DMPC is a specific phospholipid whose phase transition temperature and membrane properties are exquisitely sensitive to chain length. Substituting a generic fatty acid anhydride would yield a different phospholipid (e.g., DLPC or DPPC) with fundamentally different biophysical characteristics, invalidating experiments designed around DMPC's unique properties. The use of myristic anhydride ensures the synthesis of the intended target compound.

Myristoylated Peptides for NMT Studies

In the chemical synthesis of myristoylated peptides or peptidomimetics intended as NMT substrates or inhibitors, myristic anhydride is the required reagent. The enzyme NMT displays strong specificity for the 14-carbon myristoyl chain [1]. Therefore, using a generic fatty acid anhydride will not produce a valid biological probe. Myristic anhydride provides the correct acyl group to generate molecules that will be recognized by NMT and engage in the biologically relevant protein-lipid interactions.

Macrocyclic Peptide Fatty Acyl Derivatives

Myristic anhydride is specifically documented for use in the synthesis of fatty acyl derivatives of macrocyclic peptides . The incorporation of the C14 myristoyl group imparts a specific hydrophobicity to these complex molecules, influencing their conformation, membrane permeability, and biological activity. Procurement of myristic anhydride, rather than a substitute, is necessary to reproduce literature procedures and obtain the expected derivative with the intended pharmacological properties.

Application
Selection Property
Validation Focus
Cholesteryl myristate synthesis
C14-specific acylation for target cholesteryl ester
Confirm ester identity and purity; chain-length fidelity
DMPC preparation for model membranes
Precise C14 chain for dimyristoyl phospholipid
Verify phase transition temperature and bilayer properties
Myristoylated peptides for NMT studies
Enzymatic substrate recognition context
Assess NMT binding or catalytic efficiency with the product
Macrocyclic peptide fatty acyl derivatives
Hydrophobicity tuning via C14 incorporation
Compare conformation, permeability, and activity against chain-length variants

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myristic anhydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.